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CAS No.: 1217196-74-1
Cat. No.: B1141087
Get Quote
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Introduction

4-Keto Retinamide, commonly referring to 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-
HPR), is a highly bioactive, polar metabolite of the synthetic retinoid fenretinide[1]. Biologically,
it is generated in hepatic and tumor cells via the cytochrome P450 enzyme CYP26A1[1]. Unlike
its parent compound, 4-oxo0-4-HPR exhibits potent antimitotic activity by inhibiting tubulin
polymerization and inducing apoptosis through reactive oxygen species (ROS)-independent
pathways|[2].

Synthesizing 4-Keto Retinamide presents significant chemical challenges due to the highly
conjugated all-trans polyene chain, which is exquisitely sensitive to light, heat, and oxidative
cleavage. This guide provides causal troubleshooting, optimized protocols, and structural
insights to ensure high-yield, isomerically pure synthesis.

Troubleshooting Guide & FAQs
Q1: Why am | getting a complex mixture of isomers
instead of pure all-trans-4-Keto Retinamide?
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The Causality: The retinoid polyene skeleton undergoes rapid photoisomerization (typically to
the 13-cis or 9-cis forms) when exposed to UV/visible light. Furthermore, elevated
temperatures during the amidation or solvent evaporation steps lower the activation energy for
thermal isomerization. The Solution:

 Actinic Shielding: Perform all synthetic steps, including column chromatography, under
amber/yellow light or in aluminum foil-wrapped glassware.

o Thermal Control: Never exceed 40°C during rotary evaporation. Use high-vacuum lines to
remove residual solvents at room temperature rather than applying heat.

Q2: My allylic oxidation at the C4 position yields very
low conversion or over-oxidized cleavage products.
How can | optimize this?

The Causality: The C4 position of the cyclohexenyl ring requires highly specific oxidative
conditions. Standard oxidants (like KMnO4or CrO3) will aggressively attack the conjugated
double bonds, leading to polyene cleavage or epoxidation. While Manganese Dioxide ( MnO2)
is the standard for allylic oxidation, its standard 3 or y crystalline forms often lack the specific
surface area and pore structure required to coordinate the bulky retinoid ring without causing
degradation. The Solution:

Use specifically the a -form of MnO2[3]. The o

MnO2polymorph provides optimal surface coordination for the C4 allylic position.

Perform the oxidation on the methyl ester of retinoic acid rather than the free acid to prevent
unwanted side reactions at the carboxylate terminus, followed by mild hydrolysis[3].

Q3: During the amidation step (converting 4-oxo-retinoic
acid to 4-oxo-retinamide), | observe significant
degradation and low yields. What coupling reagents are
best?

The Causality: Traditional amidation via acid chlorides (e.g., using thionyl chloride or oxalyl
chloride) generates HCI and requires harsh conditions that protonate the polyene chain,
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leading to polymerization or catastrophic degradation of the 4-oxo-retinoid skeleton. The
Solution:

» Employ mild peptide coupling reagents such as HATU or BOP in the presence of a non-
nucleophilic base (e.g., DIPEA) in anhydrous dichloromethane (DCM) or DMF[4]. These
reagents form a highly reactive active ester intermediate at room temperature without
generating destructive acidic byproducts[4].

Q4: How do | resolve the poor solubility and purification
losses of the final 4-Keto Retinamide?

The Causality: 4-Keto Retinamide (especially the 4-hydroxyphenyl derivative) is highly
lipophilic and exhibits poor aqueous solubility. Furthermore, prolonged exposure to the slightly
acidic silanol groups on standard normal-phase silica gel can catalyze degradation. The
Solution:

o Chromatography: Pre-treat normal-phase silica gel with 1% triethylamine (TEA) to neutralize
acidic silanol sites, or preferably use Reverse-Phase HPLC (C18 column) with a
Methanol/Water gradient for final purification.

o Storage: Lyophilize the purified product and store it at -80°C under an argon atmosphere.
Solubilize in DMSO immediately prior to biological assays.

Data Presentation: Comparison of C4-Allylic
Oxidation Reagents

Oxidation ReagentRegioselectivity (C4)Polyene
Cleavage RiskTypical YieldRecommendation a
MnO2HighLow65 - 75%0ptimal for retinoid esters|[3]
B MnO2ModerateModerate30 - 40%Prone to
incomplete conversion CrO3/ PyridineLowHigh<
10%Avoid; destroys conjugated system SeO2
ModerateHigh1l5 - 25%Toxic; causes over-oxidation
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Experimental Protocols
Step-by-Step Synthesis of 4-Keto Retinamide (4-oxo-4-
HPR)

Step 1: Esterification of Retinoic Acid

o Dissolve all-trans-retinoic acid (1.0 eq) in anhydrous methanol under an argon atmosphere
and amber light.

e Add a catalytic amount of concentrated H2SO4and stir at room temperature for 12 hours.

e Quench with saturated NaHCQO3, extract with diethyl ether, wash with brine, dry over Na2
S04, and concentrate in vacuo to yield retinoic acid methyl ester.

Step 2: C4-Allylic Oxidation

o Dissolve the retinoic acid methyl ester in anhydrous dichloromethane (DCM).

Add activated o

MnO2(10.0 eq)[3].

e Stir vigorously at room temperature for 24-48 hours. Monitor conversion via TLC
(Hexane:Ethyl Acetate 8:2).

« Filter the suspension through a pad of Celite to remove manganese salts. Concentrate the
filtrate to yield 4-oxo-retinoic acid methyl ester.

Step 3: Hydrolysis
o Dissolve the 4-oxo-retinoic acid methyl ester in ethanol.
e Add 2M ethanolic KOH (3.0 eq) and stir at room temperature for 4 hours.

 Acidify carefully to pH 4 using 1M HCI at 0°C. Extract with ethyl acetate, dry, and concentrate
to yield 4-oxo-retinoic acid[3].

Step 4: Amidation (HATU Coupling)
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 Dissolve 4-oxo-retinoic acid (1.0 eq) and 4-aminophenol (1.2 eq) in anhydrous DMF.

o Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0°C[4].

 Allow the reaction to warm to room temperature and stir for 6 hours.

» Dilute with water, extract with ethyl acetate, wash extensively with water and brine to remove

DMF.

o Purify via preparative Reverse-Phase HPLC to isolate pure 4-oxo-N-(4-

hydroxyphenyl)retinamide (4-Keto Retinamide).

Mandatory Visualization
Diagram 1: Retinoid C4-Oxidation and Amidation
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Caption: Chemical workflow for the synthesis of 4-Keto Retinamide from all-trans-retinoic acid.

Diagram 2: CYP26A1-Mediated Metabolism of

Fenretinide
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Caption: Biological pathway detailing the CYP26A1-mediated conversion of 4-HPR to 4-oxo-4-
HPR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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